(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid
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Overview
Description
(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a nitroimidazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the nitroimidazole moiety through nucleophilic substitution reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial properties due to the presence of the nitroimidazole moiety.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes the compound effective against certain pathogens.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Secnidazole: Used for treating bacterial infections.
Uniqueness
(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid stands out due to its unique combination of hydroxyl groups and a carboxylic acid group, which can be further functionalized for specific applications. Its structural complexity offers opportunities for diverse chemical modifications, enhancing its utility in various research and industrial contexts.
Properties
Molecular Formula |
C12H17N3O9 |
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Molecular Weight |
347.28 g/mol |
IUPAC Name |
(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7?,8-,9?,10?,12+/m1/s1 |
InChI Key |
KOVNZSSTXZPVCG-PTFCZUMOSA-N |
Isomeric SMILES |
CC1=NC=C(N1CCO[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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